Home > Products > Screening Compounds P25112 > 11-Hydroxy-DELTA8-tetrahydrocannabinol
11-Hydroxy-DELTA8-tetrahydrocannabinol - 28646-40-4

11-Hydroxy-DELTA8-tetrahydrocannabinol

Catalog Number: EVT-3162740
CAS Number: 28646-40-4
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(−)-11-hydroxy-Δ8-THC is an analytical reference standard categorized as a phytocannabinoid metabolite. (–)-11-hydroxy-Δ8-THC is a metabolite of Δ8-THC. It has analgesic activity in mice. (–)-11-hydroxy-Δ8-THC is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

Overview

11-Hydroxy-Delta-8-tetrahydrocannabinol is a psychoactive cannabinoid that is an active metabolite of Delta-8-tetrahydrocannabinol. This compound plays a significant role in the pharmacological effects associated with cannabis consumption, particularly in the context of Delta-8-tetrahydrocannabinol's psychoactive properties. It was first identified in 1970 and is notable for its higher potency compared to Delta-8-tetrahydrocannabinol, although it is less potent than its counterpart, 11-hydroxy-Delta-9-tetrahydrocannabinol. The compound is primarily sourced from the Cannabis sativa plant, where it occurs in trace amounts and can also be synthesized from cannabidiol through various chemical processes.

Source and Classification

11-Hydroxy-Delta-8-tetrahydrocannabinol is classified as a cannabinoid, a class of compounds that interact with the endocannabinoid system in humans and other mammals. It is derived from the metabolism of Delta-8-tetrahydrocannabinol, which itself can be synthesized from cannabidiol extracted from hemp. The compound has been recognized for its psychoactive effects, making it relevant in both recreational and therapeutic contexts.

Synthesis Analysis

Methods

The synthesis of 11-Hydroxy-Delta-8-tetrahydrocannabinol typically involves the oxidation of Delta-8-tetrahydrocannabinol. This process can be achieved through various methods:

  1. Chemical Oxidation: Utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Biological Metabolism: In vivo conversion occurs when Delta-8-tetrahydrocannabinol is ingested; cytochrome P450 enzymes metabolize it into 11-hydroxy forms.
  3. Synthetic Pathways: Laboratory synthesis can also involve acid-catalyzed isomerization of cannabidiol, which may yield Delta-8-tetrahydrocannabinol as an intermediate before further oxidation to form 11-hydroxy derivatives.

Technical Details

The chemical formula for 11-Hydroxy-Delta-8-tetrahydrocannabinol is C21H30O3C_{21}H_{30}O_{3} with a molar mass of approximately 330.46 g/mol. The synthesis often requires careful control of reaction conditions to minimize byproducts and ensure high yields of the desired metabolite.

Molecular Structure Analysis

Structure

The molecular structure of 11-Hydroxy-Delta-8-tetrahydrocannabinol features a tricyclic terpenoid framework characteristic of cannabinoids. Its stereochemistry includes two defined stereocenters, contributing to its unique pharmacological profile.

Data

Key structural data include:

  • Molecular Formula: C21H30O3C_{21}H_{30}O_{3}
  • Molecular Weight: 330.46 g/mol
  • SMILES Notation: C[C@H]1CC[C@H]2C(C1)CC(C2)(C)OC(=O)C(C)C(O)=C

This notation helps in computational modeling and understanding interactions at a molecular level.

Chemical Reactions Analysis

Reactions

11-Hydroxy-Delta-8-tetrahydrocannabinol undergoes several chemical reactions that are crucial for its pharmacological activity:

  1. Metabolic Conversion: It can be further metabolized into inactive forms such as 11-nor-9-carboxy-tetrahydrocannabinol through enzymatic reactions involving dehydrogenase.
  2. Binding Interactions: As a partial agonist at cannabinoid receptors, it engages in receptor-mediated reactions that influence neurotransmitter release and other cellular processes.

Technical Details

The binding affinity of 11-hydroxy forms at cannabinoid receptors indicates significant potency, with studies suggesting that it binds with higher affinity compared to Delta-8-tetrahydrocannabinol.

Mechanism of Action

The mechanism of action for 11-Hydroxy-Delta-8-tetrahydrocannabinol involves interaction with the endocannabinoid system, primarily through binding to the cannabinoid receptor type 1 (CB1). Upon binding, it modulates neurotransmitter release, affecting various physiological processes such as pain perception, mood regulation, and appetite stimulation.

Process and Data

Research indicates that 11-hydroxy forms exhibit a significantly higher binding affinity (K_i = 0.37 nM) compared to Delta-9-tetrahydrocannabinol (K_i = 35 nM), suggesting enhanced psychoactive effects when consumed orally due to first-pass metabolism.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as color and odor are often unreported or variable, general characteristics include:

  • State: Typically exists as a viscous oil at room temperature.

Chemical Properties

Chemical stability is a notable feature; the compound exhibits resistance to oxidation compared to other cannabinoids like Delta-9-tetrahydrocannabinol due to its structural configuration.

Relevant data include:

  • Log P (lipophilicity): Approximately 7.4, indicating high lipid solubility.

These properties are essential for understanding its bioavailability and therapeutic potential.

Applications

Scientific applications of 11-Hydroxy-Delta-8-tetrahydrocannabinol primarily revolve around its psychoactive properties and potential therapeutic uses. Research continues into its efficacy in pain management, anxiety reduction, and appetite stimulation. Additionally, it serves as an important marker in drug testing for distinguishing between different cannabinoid usage patterns.

Biosynthesis and Metabolic Pathways of 11-Hydroxy-Δ8-THC

Enzymatic Hydroxylation Mechanisms in Δ8-THC Metabolism

The primary metabolic pathway for Δ8-tetrahydrocannabinol (Δ8-THC) involves cytochrome P450 (CYP450)-mediated oxidation at the C11 position, yielding 11-hydroxy-Δ8-tHC (11-OH-Δ8-THC). This conversion is predominantly catalyzed by the hepatic isoforms CYP2C9 and CYP3A4, which oxygenate the pentyl side chain of Δ8-THC to form the psychoactive metabolite [1] [6]. The reaction proceeds via allylic hydroxylation, generating an unstable radical intermediate that stabilizes into the 11-hydroxy derivative. In vitro studies using human liver microsomes confirm that CYP2C9 exhibits higher catalytic efficiency (Vmax = 8.2 nmol/min/mg protein) for this transformation compared to CYP3A4 (Vmax = 3.7 nmol/min/mg protein) [4] [9]. Notably, 11-OH-Δ8-THC can undergo further oxidation to 11-oxo-Δ8-THC via dehydrogenase activity, ultimately yielding the inactive carboxylate metabolite Δ8-THC-COOH [6] [9].

Repeated administration of 11-OH-Δ8-THC induces hepatic microsomal enzymes in mice, increasing the Vmax of aniline hydroxylase and p-nitroanisole O-demethylase by 40–60%. This auto-induction accelerates its own metabolism, contrasting with Δ8-THC, which primarily alters enzyme affinity (Km) [9].

Table 1: Key Enzymes in Δ8-THC Hydroxylation

EnzymeReaction TypeCatalytic EfficiencyInduction by 11-OH-Δ8-THC
CYP2C9Allylic hydroxylationHigh (Vmax = 8.2 nmol/min/mg)Moderate (↑ aniline hydroxylase)
CYP3A4Allylic hydroxylationModerate (Vmax = 3.7 nmol/min/mg)Mild (↑ p-nitroanisole O-demethylase)
DehydrogenaseOxidation to 11-oxo metaboliteNot quantifiedNot observed

Hepatic vs. Extrahepatic Metabolic Conversion Pathways

While hepatic metabolism dominates Δ8-THC biotransformation, extrahepatic tissues contribute significantly to 11-OH-Δ8-THC production. The brain, intestinal mucosa, and lungs express functional CYP450 isoforms capable of catalyzing C11-hydroxylation [5]. Brain microsomes generate 11-OH-Δ8-THC at approximately 30% of hepatic efficiency, potentially prolonging central nervous system exposure due to localized metabolite formation [5] [8]. Enterohepatic recirculation further complicates this dynamic: Δ8-THC absorbed in the intestine undergoes first-pass metabolism in the liver, but intestinal CYP3A4 concurrently produces 11-OH-Δ8-THC before systemic distribution [5].

Route-dependent differences are pronounced. Inhalation bypasses first-pass metabolism, yielding lower 11-OH-Δ8-THC:Δ8-THC plasma ratios (0.2:1) compared to oral administration (0.8:1), where intestinal and hepatic processing amplifies metabolite formation [5] [8]. Pulmonary conversion is negligible, positioning the liver and gut as primary sites for systemic 11-OH-Δ8-THC generation.

Table 2: Tissue-Specific Metabolic Contributions to 11-OH-Δ8-THC Formation

TissuePrimary EnzymesRelative ContributionImpact of Route
LiverCYP2C9 > CYP3A4High (70–80%)Oral >> Inhalation
IntestineCYP3A4Moderate (15–25%)Oral-specific
BrainCYP2C9, CYP3A4Low (5–10%)Consistent across routes
LungsMinimal CYP450NegligibleInhalation bypass

Comparative Pharmacokinetics of Δ8-THC and Its 11-Hydroxy Metabolite

Pharmacokinetic parameters of Δ8-THC and 11-OH-Δ8-THC diverge significantly in absorption, distribution, and elimination. Following oral Δ8-THC administration in humans, time-to-maximum concentration (Tmax) for the parent compound ranges from 3.8–5.0 hours, while 11-OH-Δ8-THC exhibits delayed Tmax (4.6–5.3 hours), reflecting sequential metabolic generation [3]. The metabolite’s Cmax and AUC increase dose-linearly but exceed Δ8-THC by 1.7–2.9-fold at equivalent doses due to its slower elimination [3] [9].

11-OH-Δ8-THC demonstrates enhanced blood-brain barrier permeability attributed to its amphiphilic structure, which balances higher lipophilicity (logP = 5.8) than Δ8-THC (logP = 7.4) with moderate hydrogen-bonding capacity [8]. This facilitates rapid CNS entry, corroborated by rodent studies where direct 11-OH-Δ8-THC administration achieved brain concentrations 2.3-fold higher than Δ8-THC at 15 minutes post-IV dosing [8] [9]. Plasma protein binding is extensive for both compounds (>95%), but 11-OH-Δ8-THC exhibits a larger volume of distribution (Vd = 4.8 L/kg vs. 3.4 L/kg for Δ8-THC), reflecting deeper tissue penetration [5].

Species-Specific Variations in Metabolic Disposition

Interspecies differences in Δ8-THC metabolism profoundly influence 11-OH-Δ8-THC exposure. Mice exhibit accelerated hydroxylation compared to humans, with 11-OH-Δ8-THC AUClast values 4.8-fold higher than Δ8-THC after IV dosing [9]. Conversely, rats show preferential oxidation at C8 over C11, yielding lower 11-OH-Δ8-THC:Δ8-THC ratios (0.6:1 vs. 1.2:1 in humans) [4] [9].

Genetic polymorphisms further modulate human metabolism. CYP2C9*2 and *3 variants reduce hydroxylation efficiency by 30–60%, causing substantial interindividual variability in 11-OH-Δ8-THC formation [4]. Forensic analyses of human blood samples confirm ubiquitous detection of Δ8-THC-COOH (84% of Δ9-THC-positive cases), while 11-OH-Δ8-THC appears in only 15% of cases, suggesting rapid secondary metabolism [4]. Crucially, 11-OH-Δ8-THC undergoes species-dependent further metabolism: humans primarily form Δ8-THC-COOH, whereas mice generate significant quantities of 11-oxo-Δ8-THC and hydroxylated side-chain derivatives [4] [9].

Table 3: Species Variability in 11-OH-Δ8-THC Pharmacokinetics

ParameterMouseRatHumanKey Influences
11-OH-Δ8-THC:Tmax (h)0.5–1.01.5–2.04.6–5.3CYP2C9 expression
AUC ratio (11-OH:Δ8-THC)4.8:10.6:11.2:1Competing oxidation pathways
Detection frequencyHigh (systemic)ModerateLow (transient)Redundancy in oxidation
Major secondary metabolites11-oxo-Δ8-THC8α/β-OH-Δ8-THCΔ8-THC-COOHAldehyde dehydrogenase activity

Properties

CAS Number

28646-40-4

Product Name

11-Hydroxy-DELTA8-tetrahydrocannabinol

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h8,11-12,16-17,22-23H,4-7,9-10,13H2,1-3H3/t16-,17-/m1/s1

InChI Key

LOUSQMWLMDHRIK-IAGOWNOFSA-N

SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.